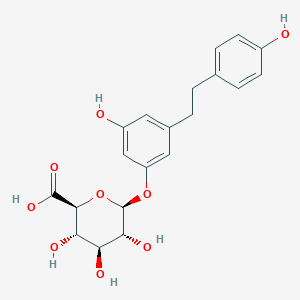
dihydroresveratrol-3-O-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroresveratrol-3-O-beta-D-glucuronide is a monosaccharide derivative that is the 7-O-glucuronide of dihydroresveratrol. It is a compound of interest due to its potential biological activities and its role as a metabolite of dihydroresveratrol. The compound has a molecular formula of C20H22O9 and an average mass of 406.38330 .
准备方法
The synthesis of dihydroresveratrol-3-O-beta-D-glucuronide can be achieved through selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
化学反应分析
Dihydroresveratrol-3-O-beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroacetimidate for glucuronidation and N-Me piperazine for deacetylation . The major products formed from these reactions are typically glucuronides and other derivatives of dihydroresveratrol.
科学研究应用
Scientific Research Applications of Dihydroresveratrol-3-O-beta-D-glucuronide
Dihydroresveratrol-3-O-beta-D-glucuronide is a metabolite of resveratrol, a stilbene compound known for its potential health benefits . Research suggests that metabolites of resveratrol, including dihydroresveratrol-3-O-beta-D-glucuronide, may play a significant role in the bioactivity of resveratrol .
Production and Isolation
- Production: Dihydroresveratrol-3-O-beta-D-glucuronide can be produced through the metabolism of resveratrol in the body . Gut microbiota play a crucial role in this biotransformation, converting resveratrol into metabolites like dihydroresveratrol .
- Isolation: Dihydroresveratrol-3-O-beta-D-glucuronide can be isolated from biological samples, such as human urine, following oral intake of resveratrol conjugates . Semi-preparative reversed-phase HPLC (high-performance liquid chromatography) is used to purify dihydroresveratrol-3-O-beta-D-glucuronide from crude metabolite mixtures .
Further Research Directions
Further research is needed to fully elucidate the specific biological activities and applications of dihydroresveratrol-3-O-beta-D-glucuronide. Studies should focus on:
- In vivo studies: Validating the anti-inflammatory and anti-cancer effects of dihydroresveratrol-3-O-beta-D-glucuronide in animal models .
- Synergistic effects: Investigating the potential synergistic effects of dihydroresveratrol-3-O-beta-D-glucuronide with other resveratrol metabolites .
- Tissue-specific activities: Determining the specific roles and mechanisms of action of dihydroresveratrol-3-O-beta-D-glucuronide in different tissues and organs .
- Impact of gut microbiota: Exploring how different gut microbial strains affect the production and activity of dihydroresveratrol-3-O-beta-D-glucuronide .
- Comparison to Resveratrol: Comparing the bioactivities of dihydroresveratrol-3-O-beta-D-glucuronide with resveratrol .
作用机制
The mechanism of action of dihydroresveratrol-3-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It is believed to engage the sirtuin pathway and inhibit enzymes involved in inflammatory mediator production . This mechanism contributes to its potential biological activities, including its antiproliferative properties.
相似化合物的比较
Dihydroresveratrol-3-O-beta-D-glucuronide can be compared with other similar compounds such as resveratrol-3-O-glucuronide and resveratrol-4’-O-glucuronide. These compounds share similar structures and biological activities but differ in their specific glucuronidation sites and stability in aqueous solutions . The uniqueness of this compound lies in its specific glucuronidation at the 7-O position and its potential biological activities.
生物活性
Dihydroresveratrol-3-O-beta-D-glucuronide (DHR-3-O-GlcA) is a metabolite of resveratrol, a polyphenolic compound known for its diverse biological activities. This article delves into the biological activity of DHR-3-O-GlcA, focusing on its synthesis, bioavailability, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Metabolism
DHR-3-O-GlcA is synthesized from resveratrol through metabolic processes involving glucuronidation. The synthesis pathways have been explored in various studies, revealing that DHR can be formed in the gastrointestinal tract following the consumption of resveratrol-rich foods. The metabolic profile indicates that DHR is a significant metabolite present in various tissues, including the colon and rectum, where it exhibits higher concentrations compared to its parent compound .
2.1 Antioxidant Properties
DHR-3-O-GlcA possesses notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Research indicates that glucuronide metabolites like DHR can protect against DNA damage caused by free radicals without inducing apoptosis . The antioxidant activity is attributed to the compound's ability to scavenge reactive oxygen species (ROS), thus preventing cellular damage.
2.2 Anti-inflammatory Effects
Recent studies highlight the anti-inflammatory effects of DHR-3-O-GlcA, particularly in models of colitis. In a study involving mice with dextran sulfate sodium-induced colitis, co-administration of probiotics and resveratrol enhanced the production of DHR, which was linked to reduced levels of pro-inflammatory cytokines (IL-1β and IL-6) and increased anti-inflammatory cytokines (IL-17A) . This suggests that DHR may play a role in modulating inflammatory responses through gut microbiota interactions.
2.3 Neuroprotective Effects
The ability of DHR-3-O-GlcA to cross the blood-brain barrier positions it as a potential neuroprotective agent. Studies have shown that metabolites derived from resveratrol can influence neurodegenerative processes, potentially offering protective effects against conditions like Alzheimer's disease . The presence of DHR in brain tissues after oral administration further supports its role in neuroprotection.
3.1 Clinical Implications
Clinical studies examining the effects of dietary resveratrol have reported significant increases in the levels of DHR and other metabolites in human subjects following supplementation. For instance, a study found that individuals consuming resveratrol supplements exhibited increased urinary excretion of DHR-3-O-GlcA, indicating enhanced metabolic conversion and bioavailability .
3.2 Comparative Analysis
The biological activity of DHR-3-O-GlcA has been compared with other resveratrol metabolites, such as resveratrol-3-O-glucuronide and dihydroresveratrol itself. While all these compounds exhibit antioxidant properties, DHR has shown superior efficacy in certain anti-inflammatory assays .
4. Conclusion and Future Directions
This compound emerges as a significant metabolite with promising biological activities, particularly in antioxidant defense and anti-inflammatory responses. Its ability to traverse biological barriers enhances its potential therapeutic applications in various health conditions, including inflammatory diseases and neurodegenerative disorders.
Future research should focus on elucidating the precise mechanisms through which DHR exerts its effects and exploring its potential as a therapeutic agent in clinical settings. Additionally, comprehensive studies on its pharmacokinetics and long-term safety will be essential for advancing its application in dietary supplements and pharmaceuticals.
Data Table: Summary of Biological Activities
属性
分子式 |
C20H22O9 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H22O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-9,15-18,20-25H,1-2H2,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1 |
InChI 键 |
NXXGJRZWYCYPCB-HBWRTXEVSA-N |
手性 SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
规范 SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















